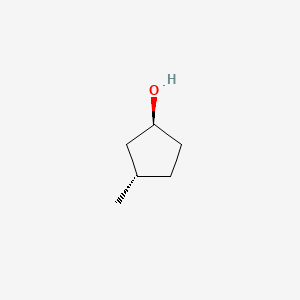
(1S,3S)-3-Methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-Methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by a cyclopentane ring substituted with a methyl group and a hydroxyl group at the 1 and 3 positions, respectively. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve enantioselective reduction. This method allows for the efficient production of the compound with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,3S)-3-Methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S,3S)-3-Methylcyclopentanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane, 3-Methylcyclopentane, using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming (1S,3S)-3-Methylcyclopentyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: H2 gas with a palladium catalyst or LiAlH4 in an inert solvent.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: (1S,3S)-3-Methylcyclopentanone
Reduction: 3-Methylcyclopentane
Substitution: (1S,3S)-3-Methylcyclopentyl chloride
Applications De Recherche Scientifique
(1S,3S)-3-Methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its chiral nature is important for the development of enantiomerically pure drugs.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It also serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1S,3S)-3-Methylcyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a chiral alcohol, it can act as a ligand for enzymes involved in stereoselective catalysis, affecting the rate and outcome of enzymatic reactions.
Comparaison Avec Des Composés Similaires
(1R,3R)-3-Methylcyclopentan-1-ol: The enantiomer of (1S,3S)-3-Methylcyclopentan-1-ol with opposite stereochemistry.
(1S,3R)-3-Methylcyclopentan-1-ol: A diastereomer with different spatial arrangement of substituents.
Cyclopentanol: A simpler analog without the methyl substitution.
Uniqueness: this compound is unique due to its specific (1S,3S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role in stereoselective synthesis and its interactions with chiral environments in biological systems.
Propriétés
Numéro CAS |
5590-95-4 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(1S,3S)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
VEALHWXMCIRWGC-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C1)O |
SMILES canonique |
CC1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


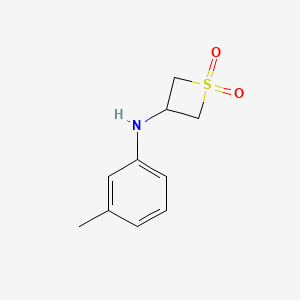
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)

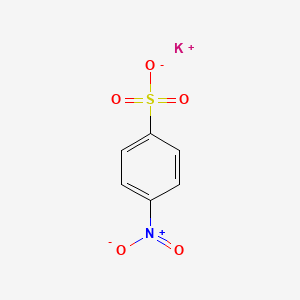
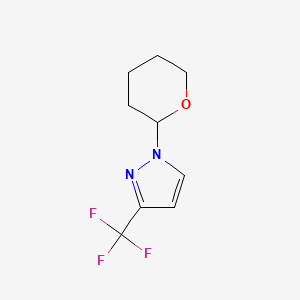
![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)
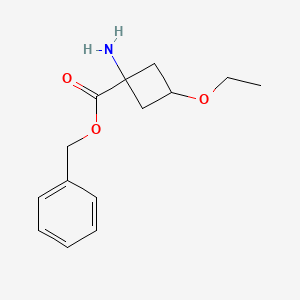
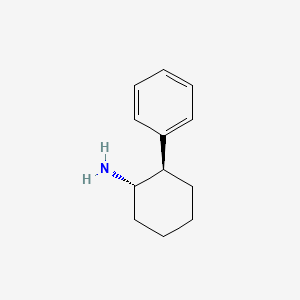

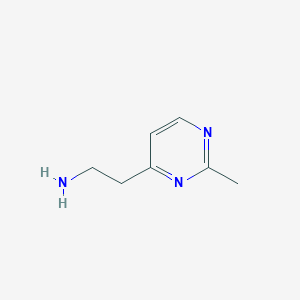
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
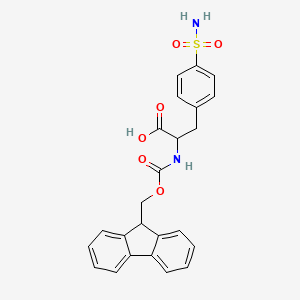
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)
